molecular formula C17H21ClN6O2 B2944578 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 370573-79-8

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2944578
CAS RN: 370573-79-8
M. Wt: 376.85
InChI Key: AGPZYNATRXYXLQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H21ClN6O2 and its molecular weight is 376.85. The purity is usually 95%.
BenchChem offers high-quality 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound is part of a broader class of chemicals studied for their potential therapeutic applications, particularly in oncology and pharmacology. For instance, compounds structurally related to the query have been synthesized and tested for cytotoxic activities against various cancer cell lines. One study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, incorporating the dimethylaminoethyl moiety, and found potent cytotoxicity in several models, including murine P388 leukemia and human Jurkat leukemia cell lines, with some compounds showing curative potential in mouse models of colon tumors (Deady et al., 2003).

Pharmacological Evaluation

Further, derivatives of purine-2,6-dione, structurally similar to the query compound, have been investigated for their receptor affinity and pharmacological properties. These studies aim at chemical diversification to identify potent ligands for receptors implicated in psychiatric disorders, demonstrating the compound's relevance in designing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Antitumor and Vascular Relaxing Effects

Another study focused on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and triazino[3,2-f]purines, derived from reactions involving compounds with the dimethylaminoethyl moiety. These compounds exhibited antitumor activity against P388 leukemia and were examined for their vascular relaxing effects, though without potent activity in the latter domain (Ueda et al., 1987).

Central Nervous System Delivery

Research into lipophilic, acid-stable prodrugs activated by adenosine deaminase for central nervous system delivery includes derivatives with structural similarities to the compound of interest. These efforts are directed at enhancing blood-brain barrier penetration and subsequently producing active anti-HIV agents, demonstrating the compound’s potential in developing treatments targeting the central nervous system (Driscoll et al., 1995).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZYNATRXYXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

CAS RN

370573-79-8
Record name 7-(2-CHLOROBENZYL)-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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